(R)-2-[4-(Quinolin-2-yl-methoxy)phenyl)-2-cyclopentyl acetic acid (BAY x1005), a derivative of cyclopentylphenylacetic acid, acts as a potent leukotriene synthesis inhibitor. [] It effectively reduces vascular inflammation by inhibiting the formation of leukotrienes B4 and C4, which are mediators of inflammation. [] Studies have shown its efficacy in reducing edema formation and leukocyte migration in animal models. []
(2-Cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid, a derivative of cyclopentylphenylacetic acid, exhibits polyvalent saluretic activity. [] This compound has been studied for its potential use in treating hypertension and edema due to its ability to increase sodium and chloride ion excretion. []
Ibodutant ([1-(2-Phenyl-1R-{[1-(tetrahydropyran-4-ylmethyl)-piperidin-4-ylmethyl]-carbamoyl}-ethylcarbamoyl)-cyclopentyl]-amide), another derivative, is a potent and selective tachykinin NK2 receptor antagonist currently in phase II clinical trials for irritable bowel syndrome. [] It exhibits surmountable and competitive antagonism at the human NK2 receptor, suggesting a potential therapeutic role in managing gastrointestinal disorders. []
The synthesis of (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one involves the use of (S)-mandelic acid as a chiral controller and features a cyclopentyl group in its structure. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6